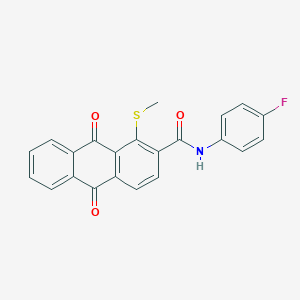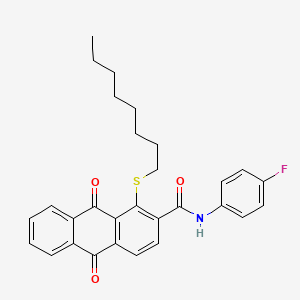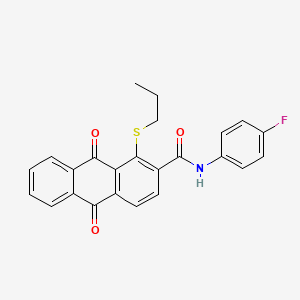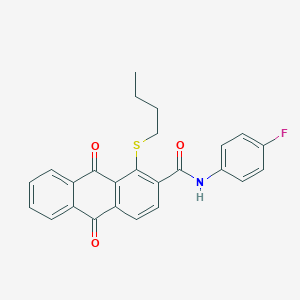![molecular formula C18H20N2O5 B4307118 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4307118.png)
3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid, also known as CPP-115, is a drug that has been extensively researched for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of GABA-T leads to increased levels of GABA in the brain, which has been shown to have a range of potential therapeutic effects.
Mécanisme D'action
3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid acts as a potent inhibitor of GABA-T, which is responsible for the degradation of GABA. Inhibition of GABA-T leads to increased levels of GABA in the brain, which has been shown to have a range of potential therapeutic effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to decreased neuronal excitability and increased inhibition.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid has been shown to have a range of biochemical and physiological effects. In animal models, 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid has been shown to increase levels of GABA in the brain, leading to decreased neuronal excitability and increased inhibition. Additionally, 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid in lab experiments is its potency as a GABA-T inhibitor. This allows for precise control over GABA levels in the brain, which can be useful in studying the effects of GABA on various physiological processes. However, one limitation of using 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid is its potential for off-target effects, as it may interact with other enzymes in addition to GABA-T.
Orientations Futures
There are several potential future directions for research on 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid. One area of interest is its potential use in the treatment of cocaine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid, as well as its potential therapeutic applications in various neurological disorders. Finally, the development of more selective GABA-T inhibitors may provide a more targeted approach to increasing GABA levels in the brain.
Applications De Recherche Scientifique
3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid has been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(phenylcarbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-15-9-8-12(10-16(15)25-2)14(11-17(21)22)20-18(23)19-13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,21,22)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAWTADXHFXKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



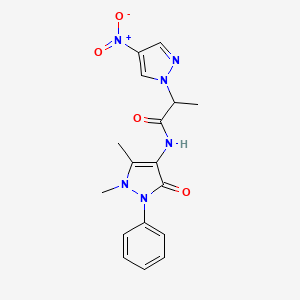
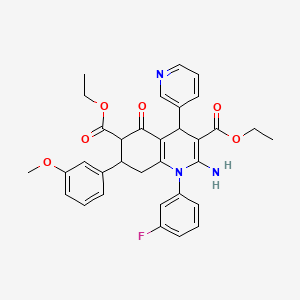
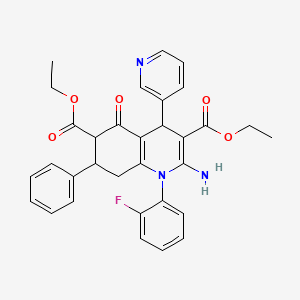
![3-[4-(cyclopentyloxy)phenyl]-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4307081.png)
![1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine](/img/structure/B4307085.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4307101.png)
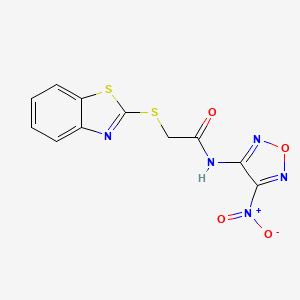
![3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B4307108.png)
![3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4307112.png)
![4-tert-butylcyclohexyl 5-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoate](/img/structure/B4307117.png)
